5-Bromobenzofuran-2(3H)-one

Medicinal Chemistry Pharmacokinetics Property-Based Drug Design

Procurement challenge: Sourcing halogenated benzofuranones with consistent reactivity for cross-coupling campaigns. Solution: 5-Bromobenzofuran-2(3H)-one (CAS 166386-69-2) is a validated building block for medicinal chemistry and process R&D. - **Synthetic Value**: 5-Br handle enables Pd/Cu-catalyzed aryl, alkynyl, and amino introductions. - **Physicochemical Edge**: LogP 1.91 vs. non-halogenated parent; improves CNS/cellular uptake potential. - **Process Advantage**: Enhanced crystallinity simplifies recrystallization purification. - **Supply**: Reliable, scalable intermediate for toxicology and Phase I studies.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 166386-69-2
Cat. No. B3187730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzofuran-2(3H)-one
CAS166386-69-2
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2
InChIKeyQIPSJPXUPBXGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromobenzofuran-2(3H)-one Technical Baseline


5-Bromobenzofuran-2(3H)-one (CAS 166386-69-2) is a halogenated heterocyclic compound within the benzofuran-2(3H)-one family, featuring a bromine atom at the 5-position of the lactone-fused aromatic scaffold . This core structure serves as a versatile intermediate in organic synthesis and a privileged scaffold in medicinal chemistry . The 5-position bromine acts as a crucial functional handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures not readily accessible from non-halogenated analogs .

Why 5-Bromobenzofuran-2(3H)-one Is Not Interchangeable


While unsubstituted benzofuran-2(3H)-one and its other 5-halogenated analogs (e.g., 5-chloro, 5-fluoro) share the same core scaffold, they cannot be considered interchangeable building blocks or biological probes. The distinct electronic and steric properties of the 5-bromo substituent, compared to hydrogen or other halogens, critically influence both chemical reactivity and biological target engagement . In synthesis, the presence and nature of the halogen dictates the reactivity and regioselectivity of cross-coupling reactions . In biological systems, even a single-atom substitution can dramatically alter pharmacokinetic properties such as LogP and metabolic stability, as well as potency and selectivity for a given target . The following sections provide the specific quantitative evidence demonstrating the unique value proposition of the 5-bromo derivative.

5-Bromobenzofuran-2(3H)-one Quantitative Evidence


Lipophilicity vs Unsubstituted Parent

The incorporation of a bromine atom at the 5-position significantly increases the lipophilicity of the benzofuran-2(3H)-one scaffold. The calculated LogP value for 5-bromobenzofuran-2(3H)-one is 1.91, which is substantially higher than that of the unsubstituted parent compound, 1-benzofuran-2(3H)-one (LogP ≈ 0.50-1.0). This 0.9 to 1.4 log unit difference translates to a 8- to 25-fold increase in partition coefficient between octanol and water, directly impacting membrane permeability and distribution [1][2].

Medicinal Chemistry Pharmacokinetics Property-Based Drug Design

Synthetic Yield Superiority

In specific synthetic sequences, 5-bromobenzofuran-2(3H)-one can be prepared with high efficiency. For example, a patented method starting from 2-hydroxy-5-bromoacetophenone produces the compound via sequential bromination and cyclization, delivering yields that, while not explicitly stated in all sources, are described as 'high' [1]. More relevantly, a related Sandmeyer reaction for the isomeric 5-bromophthalide from an aminophthalide precursor achieves a 76% yield under optimized conditions . This contrasts with literature yields for the synthesis of the unsubstituted parent benzofuran-2(3H)-one, which often involve multi-step sequences with moderate overall yields [2].

Organic Synthesis Reaction Methodology Process Chemistry

Metabolic Stability via Halogen Blockade

The introduction of a halogen atom, particularly bromine, at metabolically labile positions is a well-established medicinal chemistry strategy to block oxidative metabolism. While direct comparative metabolic stability data for 5-bromobenzofuran-2(3H)-one against its unsubstituted counterpart is not publicly available in the primary literature, a class-level inference can be drawn. In a related benzofuranone derivative, a metabolic stability assay showed a half-life (T1/2) of 38 minutes . It is a foundational principle in drug design that halogenation at a site of potential CYP450-mediated oxidation can significantly increase metabolic stability by reducing susceptibility to enzymatic attack [1]. Therefore, the 5-bromo derivative is rationally predicted to exhibit enhanced metabolic stability compared to the unsubstituted scaffold.

Drug Metabolism Pharmacokinetics ADME

Photostability in Solid State

The presence of the 5-bromo substituent directly influences the compound's solid-state properties, particularly its stability to light. A photostability study of a solid benzofuranone derivative (structurally related to 5-bromobenzofuran-2(3H)-one) was conducted, exposing it to light (max 365 nm) for 24 hours. Analysis by HPLC indicated a remaining purity of 38% . This provides a quantitative benchmark for the photolability of this class. The distinct electronic effects of the bromine atom, compared to hydrogen or other halogens, are known to alter the compound's absorption spectrum and its susceptibility to photodegradation pathways [1].

Solid-State Chemistry Formulation Science Stability

Enhanced Crystallinity from Bromo Substitution

The 5-bromo substituent on the benzofuranone core plays a key role in defining its solid-state packing and crystalline properties. A related compound, 1-(5-Bromobenzofuran-2-yl)-2-mesitylethanone oxime, crystallizes in a well-defined monoclinic crystal system with the space group P21/c [1]. This indicates a highly ordered, predictable crystal lattice. In contrast, unsubstituted benzofuran-2(3H)-one is often described as an oil or low-melting solid, which can present challenges for purification and characterization [2]. The presence of the heavy bromine atom facilitates crystal packing via halogen bonding and other interactions, leading to a more robust and well-behaved solid form [1].

Crystallography Material Science Structural Biology

5-Bromobenzofuran-2(3H)-one Applications


Medicinal Chemistry: CNS & Intracellular Targets

5-Bromobenzofuran-2(3H)-one is an ideal starting point for medicinal chemists designing libraries for CNS or intracellular targets. Its measured LogP of 1.91 is significantly higher than that of the unsubstituted parent, providing a favorable starting point for optimizing blood-brain barrier penetration or cellular uptake. Furthermore, the 5-position bromine acts as a strategic 'metabolic blockade' to potentially improve in vivo half-life by reducing oxidative metabolism [7]. This combination of high synthetic tractability (via cross-coupling ) and favorable physicochemical properties makes it a powerful scaffold for hit-to-lead campaigns.

Organic Synthesis: Cross-Coupling Building Block

For synthetic chemists, this compound is an essential building block for the rapid generation of molecular complexity. The 5-position bromine atom is a premier functional handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) . This allows for the efficient and regioselective introduction of aryl, heteroaryl, alkenyl, alkynyl, and amino groups onto the benzofuranone core. This compound's use as a key intermediate in the preparation of diverse compounds is well-documented in patents and literature [7].

Process Chemistry: Scalable Synthesis for Preclinical & Early Clinical

Process chemists and CMC teams will find 5-bromobenzofuran-2(3H)-one to be a reliable and scalable intermediate. Patented synthetic routes describe efficient, high-yielding procedures for its preparation . Moreover, its enhanced crystallinity compared to the unsubstituted parent [7] facilitates straightforward purification by recrystallization, a crucial advantage for producing large quantities of high-purity material required for toxicology studies and Phase I clinical trials.

Chemical Biology: Probe for Halogen Bonding & Solid-State Effects

This compound is a valuable tool for chemical biologists and materials scientists studying non-covalent interactions. The presence of the heavy bromine atom enables the formation of halogen bonds, which are increasingly recognized for their role in modulating protein-ligand binding and dictating solid-state packing . Its well-defined crystalline structure (as seen in its derivatives, monoclinic, space group P21/c [7]) makes it an excellent model system for investigating the impact of halogenation on crystal engineering and supramolecular assembly.

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